ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Description
Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 4-(p-tolyl)thiazol-2-yl group and at position 5 with an ethyl carbamate moiety. The thiazole ring introduces nitrogen and sulfur heteroatoms, which may contribute to electronic effects and hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-17(22)19-15-9-12(3)20-21(15)16-18-14(10-24-16)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSFSQEXOPLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-(p-tolyl)thiazol-2-amine with ethyl 3-methyl-1H-pyrazole-5-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiazole Scaffolds
Compound 9c ():
- Structure: Methyl(6-(2-((3-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)methyl)phenoxy)benzo[d]thiazol-2-yl)carbamate.
- Key Differences :
- Replaces ethyl carbamate with a methyl carbamate and adds a tert-butyl group on the pyrazole.
- Incorporates a benzo[d]thiazole ring instead of a simple thiazole.
- Activity : Exhibits p38α MAPK inhibition (IC₅₀ = 0.8 nM), attributed to the urea linker and bulky tert-butyl group enhancing kinase binding .
Compound 5e ():
- Structure : 4-(3-methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-yl) diazenyl) benzene-1,3-diamine.
- Key Differences :
- Replaces carbamate with diazenyl groups and introduces a phenyl substituent on the pyrazole.
- Structural rigidity from diazenyl groups may limit conformational flexibility compared to carbamates .
Compound 114/115 ():
- Structure : 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole derivatives.
- Key Differences :
- Substitutes carbamate with an indole ring at position 3 of the pyrazole.
- Uses 4-chlorophenyl instead of p-tolyl on the thiazole.
- Activity : Demonstrates potent antioxidant activity (IC₅₀ ≈ 12–15 µM), with electron-donating groups (e.g., OCH₃, CH₃) enhancing scavenging effects .
Carbamate-Containing Analogues
Compound 4f ():
- Structure: 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
- Key Differences :
- Combines a pyrimidine-dione core with a carbamate-like linkage to a thiazole.
- Introduces a 4-nitrophenyl group , increasing electron-withdrawing character.
- Synthesis: Catalyst-free aqueous ethanol-mediated method, highlighting solvent efficiency for carbamate derivatives .
Compound SCHEMBL8037686 ():
- Structure : 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate.
- Key Differences :
- Replaces pyrazole with a triazolothiazole ring.
- Substitutes p-tolyl with 3,4-dichlorophenyl , altering steric and electronic profiles.
- Application : Listed as a bioactive compound, though specific activity data are absent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
